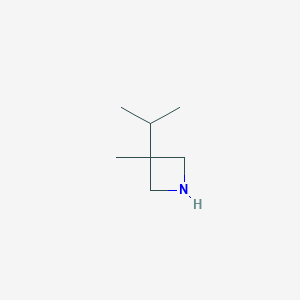
3-Isopropyl-3-methyl-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-3-methyl-azetidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activity
3-Isopropyl-3-methyl-azetidine and its derivatives have shown promising antimicrobial properties. Research indicates that azetidine derivatives can exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens. For instance, a study identified azetidine derivatives with notable antimycobacterial activity, suggesting their potential as lead compounds in tuberculosis treatment .
Anticancer Properties
Azetidines have also been investigated for their anticancer effects. Some derivatives have demonstrated efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549). In vitro studies indicated that certain azetidine compounds inhibited cell proliferation effectively, pointing to their potential as anticancer agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of azetidine derivatives. Specifically, modifications to the azetidine structure have been linked to enhanced acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be a candidate for further development in neuroprotective therapies.
Synthetic Strategies
The synthesis of this compound involves several methodologies that leverage its reactive nature due to ring strain. The following synthetic approaches have been documented:
- Nucleophilic Ring Opening: This method utilizes nucleophiles to expand the azetidine ring into more complex structures, yielding substituted amines that can serve as intermediates in drug development .
- Peptidomimetics: Azetidines are valuable in the design of peptidomimetics due to their ability to mimic peptide bonds while providing structural diversity .
- Library Development: Researchers have synthesized libraries of azetidine derivatives to screen for biological activity across various targets, including antibacterial and antifungal activities .
Case Study 1: Antimycobacterial Activity
A bespoke library of azetidine derivatives was screened for antimycobacterial activity at the University of Birmingham Drug Discovery Facility. One compound, BGAz-001, exhibited significant potency against Mycobacterium tuberculosis, demonstrating the potential of azetidines in combating drug-resistant infections .
Case Study 2: Anticancer Activity
In a study evaluating a series of substituted azetidines, several compounds showed promising results against cancer cell lines. The synthesized derivatives were tested for their ability to inhibit growth in MCF-7 and HCT-116 cells, with some exhibiting IC50 values comparable to established chemotherapeutics .
Case Study 3: Neuroprotective Properties
A recent investigation into 3-aryl-3-azetidinyl acetic acid methyl esters revealed their potential as acetylcholinesterase inhibitors. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for improved efficacy against neurodegenerative diseases .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
1507658-30-1 |
|---|---|
Formule moléculaire |
C7H15N |
Poids moléculaire |
113.2 g/mol |
Nom IUPAC |
3-methyl-3-propan-2-ylazetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)7(3)4-8-5-7/h6,8H,4-5H2,1-3H3 |
Clé InChI |
IMOVOKLNORIVJL-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CNC1)C |
SMILES canonique |
CC(C)C1(CNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















